N-(2-methoxybenzyl)-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide
Description
N-(2-Methoxybenzyl)-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide is a thiazole-based compound characterized by a 4-methylthiazole core substituted at the 2-position with a tetrahydrofuran-2-ylmethylamino group and at the 5-position with an N-(2-methoxybenzyl)carboxamide moiety. The tetrahydrofuran (THF) substituent in this compound introduces a heterocyclic ether group, which may enhance solubility and influence binding interactions compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-methyl-2-(oxolan-2-ylmethylamino)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-16(25-18(21-12)20-11-14-7-5-9-24-14)17(22)19-10-13-6-3-4-8-15(13)23-2/h3-4,6,8,14H,5,7,9-11H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHAGLLWLTZFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2CCCO2)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzylamine with tetrahydrofuran-2-carboxylic acid under specific conditions to form an intermediate. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzaldehyde or 2-methoxybenzoic acid, while reduction of the thiazole ring can produce dihydrothiazole derivatives .
Scientific Research Applications
N-(2-methoxybenzyl)-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Thiazole Carboxamides with Varied Amino Substituents
Key Analogs :
- N-(2-Methoxybenzyl)-4-methyl-2-[(Phenylmethyl)Amino]-1,3-Thiazole-5-Carboxamide (CAS 1219585-22-4, Compound A): This analog replaces the THF group with a benzylamino substituent. Its molecular formula is C₂₀H₂₁N₃O₂S (367.46 g/mol), and it serves as a direct comparator for evaluating the impact of aromatic vs. heterocyclic amino groups .
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Formula | C₁₉H₂₄N₃O₃S | C₂₀H₂₁N₃O₂S |
| Substituent (Position 2) | THF-methylamino | Benzylamino |
| Bioactivity | Kinase inhibition (inferred) | Not reported |
Findings :
Thiazole Derivatives with Heterocyclic Substituents
Key Analogs :
- Dasatinib (BMS-354825): A 2-aminothiazole carboxamide with a pyrimidine-piperazinyl substituent. It is a pan-Src kinase inhibitor (IC₅₀ = 0.5–1.1 nM) and approved for leukemia treatment .
- N-(4-Substituted Benzyl)-2-Amino-4-Aryl-1,3-Thiazoles: These compounds, synthesized via NaBH₄ reduction of Schiff bases, exhibit antioxidant properties (e.g., IC₅₀ = 8–12 µM in DPPH assays) .
| Property | Target Compound | Dasatinib | Antioxidant Thiazoles |
|---|---|---|---|
| Core Structure | 4-Methylthiazole | 2-Aminothiazole | 2-Amino-4-arylthiazole |
| Key Substituents | THF-methylamino | Pyrimidine-piperazinyl | Aryl groups |
| Bioactivity | Kinase inhibition (inferred) | Pan-Src kinase inhibition | Antioxidant |
Findings :
- Dasatinib’s pyrimidine-piperazinyl group enables dual kinase inhibition (Src/Abl), while the target compound’s THF group may restrict selectivity to specific kinase isoforms .
- Antioxidant thiazoles highlight the versatility of the thiazole scaffold, where aryl groups at position 4 enhance radical scavenging, unlike the target compound’s 4-methyl group .
Nitrofuran and Thiophene-Containing Thiazoles
Key Analogs :
- N-(4-(3-Methoxyphenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide : Exhibits antibacterial activity (MIC = 2–8 µg/mL) but lower purity (42%) compared to its difluorophenyl analog (99.05%) .
- 2-Amino-4-(5-Nitro-2-Furyl)Thiazole (ANFT): A bladder carcinogen metabolized by prostaglandin hydroperoxidase, leading to nucleic acid binding .
| Property | Target Compound | Nitrothiophene Analog | ANFT |
|---|---|---|---|
| Substituent (Position 5) | Methoxybenzyl | Nitrothiophene | Nitrofuran |
| Bioactivity | Not reported | Antibacterial | Carcinogenic |
Findings :
- The target compound’s methoxybenzyl group avoids the nitro functionalty associated with carcinogenicity in ANFT, suggesting a safer profile .
- The nitrothiophene analog’s lower purity (42%) underscores challenges in synthesizing nitro-containing thiazoles, whereas the target compound’s THF substituent may simplify synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
